Lycaconitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

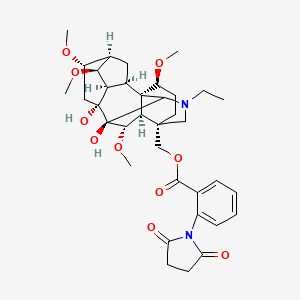

Lycaconitine is a diterpenoid.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Lycaconitine is structurally related to methylthis compound, sharing similar toxicological profiles but differing in potency and biological activity. The compound has been isolated from plants such as Delphinium kamaonense, where it exhibits unique structural features that contribute to its biological effects. The isolation of this compound typically involves extraction techniques followed by chromatographic methods to achieve purity.

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Neurological Disorders : Research indicates that this compound may have applications in treating neurological conditions. It has been studied for its effects on nicotinic acetylcholine receptors, which are crucial in various neurological pathways. For instance, it has been suggested that this compound could mitigate nicotine dependence without triggering withdrawal symptoms, based on animal studies showing reduced self-administration of nicotine .

- Anti-inflammatory Properties : Recent studies have demonstrated that this compound-type compounds exhibit significant anti-inflammatory activities. For example, compounds isolated from Delphinium kamaonense showed potent inhibition of nitric oxide production, implicating their potential in treating inflammatory conditions through modulation of mitogen-activated protein kinase signaling pathways .

- Insecticidal Action : The insecticidal properties of this compound have also been explored, with findings suggesting it may serve as a natural pesticide due to its toxicity to certain insects while being less harmful to mammals at lower concentrations .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound are primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that this compound competes with known ligands for binding sites on nAChRs, indicating its role as a molecular probe in pharmacological research. This interaction is crucial for understanding its effects on both the central and peripheral nervous systems.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure of this compound can significantly alter its potency and toxicity. For example, the presence or absence of specific functional groups affects its affinity for nAChRs and overall biological activity. These insights are vital for the development of safer derivatives with therapeutic potential .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A recent study identified several this compound-type alkaloids from Delphinium kamaonense, demonstrating their ability to inhibit nitric oxide production with varying potencies. Kamaonensine E was highlighted as particularly effective with an IC50 value of 0.9 μM, showcasing the compound's potential in treating inflammatory diseases .

- Nicotine Dependence Research : In experiments involving rats, administration of this compound significantly reduced nicotine self-administration, suggesting its potential use in smoking cessation therapies. This finding points toward a novel approach in addiction treatment by targeting nAChRs without inducing withdrawal symptoms .

- Insecticidal Properties : Research into the insecticidal effects of this compound revealed that it can effectively reduce insect populations while posing lower risks to non-target species, making it a candidate for eco-friendly pest control solutions .

Propiedades

Fórmula molecular |

C36H48N2O10 |

|---|---|

Peso molecular |

668.8 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1 |

Clave InChI |

KFXVNXQXPRPLQA-CPIHIRBUSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O |

Sinónimos |

lycaconitine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.